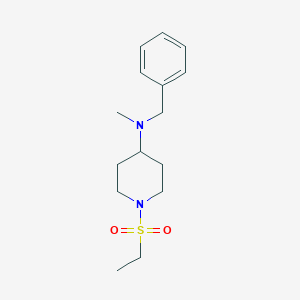![molecular formula C15H16N2O B247292 N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
科学的研究の応用
MPEP has been extensively studied in scientific research due to its potential as a therapeutic agent for several neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. MPEP has also been studied as a potential treatment for addiction, anxiety, and depression. Additionally, MPEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用機序
MPEP acts as a selective antagonist of the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor is involved in several physiological processes, including synaptic plasticity, learning, and memory. By blocking the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor, MPEP can modulate the activity of glutamatergic neurotransmission, which is involved in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. MPEP has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. Additionally, MPEP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, including its high selectivity for the N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide receptor and its well-established synthesis method. However, MPEP has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Additionally, MPEP has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide antagonists. Additionally, the therapeutic potential of MPEP for several neurological and psychiatric disorders should be further explored in preclinical and clinical studies. Finally, the potential for MPEP to modulate other neurotransmitter systems should be investigated, as this could lead to the development of novel therapeutic agents for several disorders.
合成法
The synthesis of MPEP involves several steps, including the reaction of 2-bromoethylpyridine with N-methylbenzamide to form N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide. This reaction is followed by a purification step using column chromatography to obtain pure MPEP. The synthesis of MPEP has been well established in the literature, and several modifications have been made to improve the yield and purity of the compound.
特性
製品名 |
N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.3 g/mol |
IUPAC名 |
N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-17(12-10-14-9-5-6-11-16-14)15(18)13-7-3-2-4-8-13/h2-9,11H,10,12H2,1H3 |
InChIキー |
ODNBJUNZVHSOQB-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247211.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)


![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)


amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)